molecular formula C14H16N2O3 B6267680 rac-(2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid CAS No. 1955553-15-7

rac-(2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B6267680
CAS No.: 1955553-15-7
M. Wt: 260.3
InChI Key:
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Description

rac-(2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid: is a synthetic organic compound that belongs to the class of piperidine carboxylic acids. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyridinyl group, and a piperidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone or a 1,5-diamine.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides or cyclopropyl carboxylic acids in the presence of a base.

    Attachment of the Pyridinyl Group: This can be done through a nucleophilic substitution reaction using pyridine derivatives.

    Oxidation and Carboxylation: The final steps involve oxidation to introduce the keto group and carboxylation to form the carboxylic acid moiety.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the keto group, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles or electrophiles depending on the desired substitution, often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation Products: Various oxidized forms of the piperidine ring.

    Reduction Products: Alcohol derivatives of the original compound.

    Substitution Products: Compounds with modified pyridinyl groups.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Receptor Binding: Studied for its ability to bind to certain biological receptors.

Medicine:

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.

Industry:

    Material Science:

Mechanism of Action

The mechanism by which rac-(2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • rac-(2R,3R)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid
  • rac-(2R,3R)-1-methyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid

Uniqueness:

  • Cyclopropyl Group: The presence of the cyclopropyl group in rac-(2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid distinguishes it from similar compounds, potentially leading to different biological activities and chemical reactivity.
  • Pyridinyl Group: The specific positioning of the pyridinyl group can influence the compound’s binding affinity and specificity for biological targets.

This compound’s unique structural features make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Properties

CAS No.

1955553-15-7

Molecular Formula

C14H16N2O3

Molecular Weight

260.3

Purity

95

Origin of Product

United States

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